
2-hydroxy-N,N-dimethylacetamide
Overview
Description
2-Hydroxy-N,N-dimethylacetamide is an organic compound with the molecular formula C4H9NO2. It is a derivative of acetamide, featuring a hydroxyl group and two methyl groups attached to the nitrogen atom. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-N,N-dimethylacetamide can be synthesized through several methods. One common approach involves the reaction of N,N-dimethylacetamide with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
Organic Synthesis
Kinetic Resolution of Hydroxyamides
One of the prominent applications of HMD is in the kinetic resolution of racemic 2-hydroxyamides. A study demonstrated that using HMD in conjunction with chiral acyl-transfer catalysts allows for the production of optically active 2-hydroxyamide derivatives. The process achieved high selectivity, with an -value exceeding 250, indicating a strong preference for one enantiomer over the other. This method can be utilized to synthesize various chiral compounds necessary for pharmaceutical applications .
Reactivity in Organocatalysis
HMD has been employed as a solvent and reactant in organocatalytic reactions. Its ability to stabilize intermediates enhances reaction yields and selectivity. For instance, HMD has been used in asymmetric esterification and acylation reactions, which are crucial for synthesizing complex organic molecules .
Pharmaceutical Applications
Drug Development
HMD serves as a key intermediate in the synthesis of pharmaceutical compounds. Its structural properties allow it to participate in various chemical transformations, making it valuable in developing new drugs. The compound's ability to form stable complexes with other molecules enhances its utility in drug formulation .
Toxicological Studies
Research on the toxicological profile of HMD indicates that it is not a skin sensitizer and exhibits low irritancy levels. Studies conducted on occupational exposure have shown no significant relationship between HMD exposure and tumor development, which supports its safety for use in industrial applications .
Materials Science
Polymer Production
HMD is used in producing polymers and fibers, especially in the textile industry. Its properties as a solvent facilitate the spinning of acrylic fibers blended with N,N-dimethylacetamide (DMAc), enhancing the mechanical properties of the resulting materials .
Adhesives and Coatings
The compound is also utilized in formulating adhesives and coatings due to its excellent solvency and compatibility with various resins. Its ability to enhance adhesion properties makes it a preferred choice in industrial applications .
Case Study 1: Kinetic Resolution
A study conducted on the kinetic resolution of racemic 2-hydroxyamides using HMD revealed that the protocol could be adapted for various substrates. The results showed that different racemic 2-hydroxyamide derivatives could be efficiently resolved, leading to high yields of enantiomerically pure products suitable for pharmaceutical applications .
Case Study 2: Toxicological Assessment
An epidemiological study involving workers exposed to HMD indicated no significant adverse health effects related to long-term exposure. The findings suggest that HMD can be safely used within established occupational exposure limits, supporting its continued use in industrial processes .
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Organic Synthesis | Kinetic resolution of hydroxyamides | High selectivity (>250 -value) |
Pharmaceutical Development | Intermediate for drug synthesis | Enhances stability and reactivity |
Materials Science | Production of polymers and fibers | Improves mechanical properties |
Toxicological Studies | Occupational exposure assessments | No significant tumor relationship found |
Mechanism of Action
The mechanism by which 2-hydroxy-N,N-dimethylacetamide exerts its effects involves interactions with molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the dimethylacetamide moiety can interact with various enzymes and receptors. These interactions can influence the compound’s reactivity and its role in chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxyacetamide: Contains a hydroxyl group but lacks the dimethyl groups, affecting its solubility and reactivity.
N-Methylacetamide: Has only one methyl group, resulting in different chemical properties.
Uniqueness
2-Hydroxy-N,N-dimethylacetamide is unique due to the presence of both the hydroxyl group and the dimethyl groups. This combination enhances its solubility in various solvents and increases its reactivity in chemical reactions, making it a versatile compound in scientific research and industrial applications.
Biological Activity
Introduction
2-Hydroxy-N,N-dimethylacetamide (HMD) is a derivative of N,N-dimethylacetamide (DMAc), which has gained attention for its biological activities, particularly in relation to its potential toxicity and effects on human health. This article reviews the biological activity of HMD, including its pharmacological properties, toxicological data, and implications for occupational exposure.
HMD is characterized by the presence of a hydroxyl group attached to the acetamide structure. Its chemical formula is CHNO, and it is often used in various industrial applications, including as a solvent and in chemical synthesis.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 101.15 g/mol |
Solubility in Water | Soluble |
Boiling Point | ~ 165 °C |
Pharmacological Effects
Research has shown that HMD exhibits several pharmacological effects, including anti-inflammatory and analgesic properties. In animal studies, HMD has been observed to influence metabolic pathways and enzyme activities.
- Anti-inflammatory Activity : HMD has been reported to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases.
- Analgesic Effects : Studies indicate that HMD may have pain-relieving properties, which could be beneficial in pain management therapies.
Toxicological Data
The toxicity of HMD has been a significant focus of research due to its industrial use and potential health risks associated with exposure.
Case Studies on Toxicity
- Occupational Exposure : A study involving workers in an elastane-fibre factory revealed elevated urinary concentrations of N-methylacetamide (a metabolite of DMAc) among those exposed to HMD. The findings indicated a correlation between occupational exposure levels and the incidence of hepatic injuries .
- Animal Studies : In long-term studies on mice, exposure to high concentrations of DMAc resulted in non-neoplastic liver lesions and hepatocellular hypertrophy without a significant increase in tumor incidence . These findings raise concerns about the chronic effects of HMD and its metabolites.
Table 2: Summary of Toxicological Findings
Study Type | Findings |
---|---|
Occupational Study | Increased urinary N-methylacetamide levels; hepatic injuries reported |
Animal Study | Non-neoplastic liver lesions observed; no significant tumors |
The biological activity of HMD is believed to be mediated through several mechanisms:
- Metabolic Activation : HMD undergoes biotransformation processes that can lead to the formation of reactive metabolites capable of interacting with cellular macromolecules.
- Enzyme Inhibition : Research indicates that HMD may inhibit certain enzymes involved in detoxification processes, potentially leading to increased toxicity from other compounds .
Regulatory Considerations
Due to its potential health impacts, regulatory agencies have established biological monitoring limits for occupational exposure to DMAc and its derivatives. For instance, urinary concentrations of N-methylacetamide are used as biomarkers for exposure assessment .
Table 3: Biological Monitoring Limits for DMAc Exposure
Country | Biological Limit (mg/g creatinine) | Sampling Time |
---|---|---|
USA | 15.4 - 18.9 | End of work shift |
South Korea | 19.6 - 5.2 | Various departments |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-hydroxy-N,N-dimethylacetamide in laboratory settings?
- Methodological Answer : The compound can be synthesized via α-lithiation of N,N-dimethylacetamide followed by hydroxylation, as demonstrated in organolithium reactions (e.g., using n-BuLi at -78°C). Alternatively, DMSO-mediated oxidation of N-alkyl precursors yields α-hydroxyamide derivatives. Reaction optimization includes anhydrous conditions (e.g., THF or toluene) and purification via column chromatography (ethyl acetate/petroleum ether, 1:1). For example, 2-hydroxy-N,N-dimethyl-2-(p-tolyl)acetamide was synthesized with 83% yield using TMSCF2Br-mediated carbonylation .
Q. What solvent systems demonstrate optimal solubility for this compound in organic synthesis?
- Methodological Answer : Polar aprotic solvents like N,N-dimethylacetamide (DMAc) and its lithium chloride (LiCl) complexes show high solubility for hydroxyacetamide derivatives. Binary mixtures containing triethyl phosphate with DMAc enhance solvation capacity, particularly at elevated temperatures (28–70°C). Aqueous solubility varies with pH due to the compound’s amphoteric nature (e.g., 474,235 mg/L at neutral pH) .
Solvent System | Temperature (°C) | Solubility (mg/L) |
---|---|---|
DMAc/LiCl | 70 | >450,000 |
Water (pH 7) | 25 | 474,235 |
Ethyl Acetate | 25 | 8,300 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H/¹³C) provides structural confirmation: hydroxyl proton (δ 5.16 ppm, broad singlet), amide carbonyl (δ 172.6 ppm). Mass spectrometry (EI mode) shows molecular ion peaks at m/z 193 [M]⁺. Infrared spectroscopy identifies O-H (3307 cm⁻¹) and amide C=O (1634 cm⁻¹) stretches .
Q. What safety protocols should be implemented when handling this compound?
- Methodological Answer : Due to potential carcinogenicity (IARC Group 2B), use fume hoods (≥100 ft/min face velocity) and nitrile gloves (≥8 mil thickness). Closed-system processing is recommended for reactions >50 g. Emergency protocols include skin decontamination with polyethylene glycol 400 and ocular irrigation with saline for 15 minutes .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound as a precursor?
- Methodological Answer : Yield optimization requires precise stoichiometry (n-BuLi at 2.1 equivalents) and temperature control (-78°C to 0°C over 4 hours). Phase-transfer catalysis (e.g., 18-crown-6 at 5 mol%) in biphasic systems improves efficiency by 18–22%. Kinetic studies show optimal conversions at 70°C in DMAc/LiCl .
Q. What experimental approaches enable resolution of this compound enantiomers?
- Methodological Answer : Chiral resolution employs (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (2:1 molar ratio) followed by preparative HPLC (Chiralpak IC-3 column, 20% isopropanol/hexane). Circular dichroism at 220 nm confirms enantiomeric excess >98% after subambient crystallization .
Parameter | Condition |
---|---|
Derivatizing Agent | 2:1 molar ratio |
HPLC Mobile Phase | 20% isopropanol/hexane |
Flow Rate | 1 mL/min |
Q. What mechanistic insights explain hydrolysis pathways under varying pH conditions?
- Methodological Answer : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate (rate constant k₁ = 3.8 × 10⁻⁴ s⁻¹ at pH 2). Alkaline conditions favor hydroxide attack (activation energy Ea = 68.2 kJ/mol). Isotopic labeling (D₂O) shows α-hydroxyl proton exchange within 120 minutes at pH 7.4 .
Q. How do electron-withdrawing substituents affect biological activity?
- Methodological Answer : para-Nitro substitution increases acetylcholinesterase inhibition 12-fold (IC₅₀ = 0.8 μM vs. 9.6 μM) via enhanced hydrogen bonding with Tyr337. QSAR models correlate Hammett σ values (R² = 0.89) with antimicrobial activity against S. aureus .
Substituent | IC₅₀ (μM) | Antimicrobial Activity (Zone of Inhibition, mm) |
---|---|---|
-H | 9.6 | 12 |
-NO₂ | 0.8 | 28 |
Q. Data Contradiction Analysis
- Evidence Conflict : While DMAc (N,N-dimethylacetamide) is classified as a Group 2B carcinogen , similar toxicity data for this compound remain limited. Researchers should extrapolate safety protocols from structurally analogous compounds until compound-specific studies are available.
Properties
IUPAC Name |
2-hydroxy-N,N-dimethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(2)4(7)3-6/h6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQVLKWNKVMFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512111 | |
Record name | 2-Hydroxy-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14658-93-6 | |
Record name | 2-Hydroxy-N,N-dimethylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-N,N-dimethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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